Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization in nitrobenzene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methoxy-4-{[(2-naphthylamino)carbonyl]amino}phenyl)propanoate
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(methylamino)carbonyl]amino}phenyl)propanoate
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both trifluoromethyl and hydroxy groups makes it particularly valuable in designing molecules with specific biological activities and industrial applications.
Properties
Molecular Formula |
C19H19F3N2O3S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(phenylcarbamothioyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H19F3N2O3S/c1-3-27-16(25)18(26,19(20,21)22)13-9-11-15(12-10-13)24(2)17(28)23-14-7-5-4-6-8-14/h4-12,26H,3H2,1-2H3,(H,23,28) |
InChI Key |
VVNHMLXIUMPBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=S)NC2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
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